molecular formula C29H25NO3 B4041824 2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-(anilinomethyl)benzoate

2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-(anilinomethyl)benzoate

Cat. No.: B4041824
M. Wt: 435.5 g/mol
InChI Key: ZOWSSBAJDUSGBF-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-(anilinomethyl)benzoate is a useful research compound. Its molecular formula is C29H25NO3 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.18344366 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Applications

  • Methyl-2-formyl benzoate is recognized for its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a bioactive precursor in organic synthesis, it serves as a significant structure and precursor for the search of new bioactive molecules, highlighting its importance in the pharmaceutical industry (Saba Farooq and Zainab Ngaini, 2019).

Environmental Occurrence and Toxicity

  • Synthetic Phenolic Antioxidants (SPAs) , which include structures similar to the compound , are used to extend product shelf life. Studies on SPAs like BHT and DBP have revealed their presence in various environmental matrices and even in humans, indicating potential health risks due to their hepatic toxicity, endocrine disrupting effects, and possible carcinogenicity. This research underscores the importance of studying the environmental impact and safety of chemical compounds (Runzeng Liu & S. Mabury, 2020).

Advanced Oxidation Processes

  • A study on acetaminophen degradation by advanced oxidation processes (AOPs) discussed various by-products and their biotoxicity, highlighting the complexity of chemical degradation in the environment and the potential ecological risks associated with the release of toxic by-products. This research may provide insights into the environmental behaviors and degradation pathways of similar compounds (Mohammad Qutob et al., 2022).

Antimicrobial Properties

  • p-Cymene , a structure related to the compound in interest, is found in over 100 plant species and shows a range of biological activity, including antimicrobial effects. This review highlights the potential of p-Cymene as a candidate for biomedical applications and emphasizes the need for further studies on its efficacy and safety (A. Marchese et al., 2017).

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 4-(anilinomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO3/c1-21-12-16-23(17-13-21)27(31)28(24-8-4-2-5-9-24)33-29(32)25-18-14-22(15-19-25)20-30-26-10-6-3-7-11-26/h2-19,28,30H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWSSBAJDUSGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.